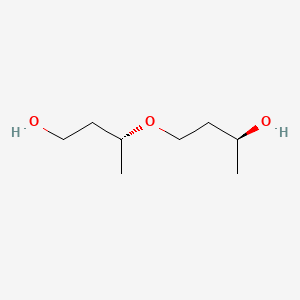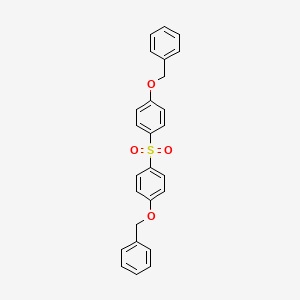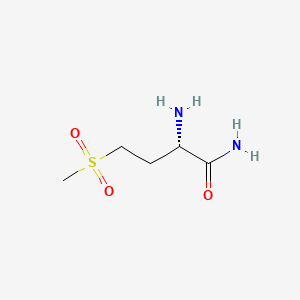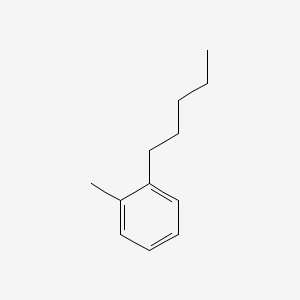
1-Methyl-2-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 1-bromopentane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic alkylation of toluene with pentene. This process often employs a zeolite catalyst and occurs at elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Methyl-2-pentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Methyl-2-pentylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
Comparaison Avec Des Composés Similaires
1-Methyl-3-pentylbenzene: Similar structure but with the pentyl group in the meta position.
1-Methyl-4-pentylbenzene: Similar structure but with the pentyl group in the para position.
1-Methyl-2-ethylbenzene: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness: 1-Methyl-2-pentylbenzene is unique due to the specific positioning of the methyl and pentyl groups on the benzene ring, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and chemical behavior compared to its isomers.
Propriétés
Numéro CAS |
1595-07-9 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1-methyl-2-pentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-4-5-9-12-10-7-6-8-11(12)2/h6-8,10H,3-5,9H2,1-2H3 |
Clé InChI |
NQVHSBDSEAYZOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


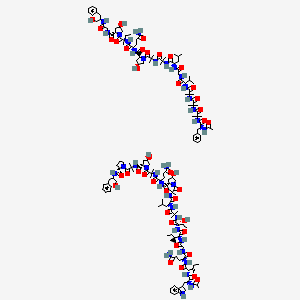

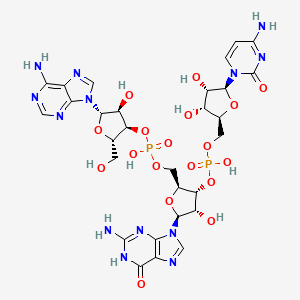
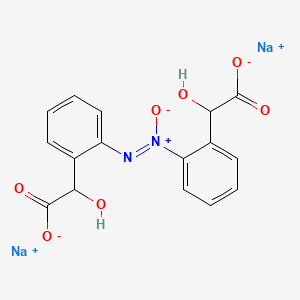
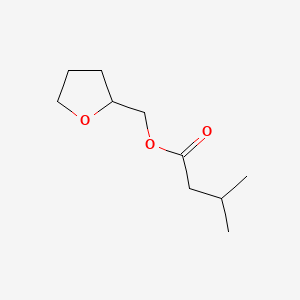
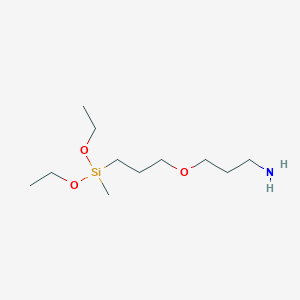
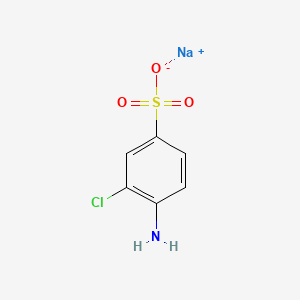
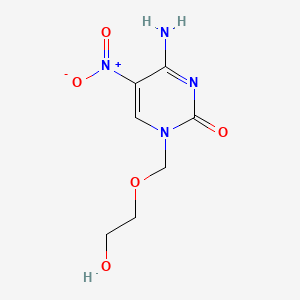
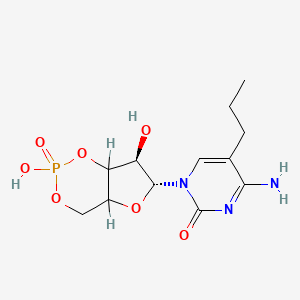

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
